molecular formula C8H8N2O2 B14676855 N-(2-Nitroethenyl)aniline CAS No. 29281-69-4

N-(2-Nitroethenyl)aniline

Cat. No.: B14676855
CAS No.: 29281-69-4
M. Wt: 164.16 g/mol
InChI Key: LAOKZKVLHVGPMI-UHFFFAOYSA-N
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Description

N-(2-Nitroethenyl)aniline is a nitro-substituted aniline derivative characterized by a nitroethenyl (–CH₂–CH₂–NO₂) group attached to the aniline nitrogen. These compounds are synthesized via diverse pathways, including microbial isolation (e.g., from Arctic bacteria) and organic reactions involving nitroethenylation or sulfonation .

Properties

CAS No.

29281-69-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(2-nitroethenyl)aniline

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-6-9-8-4-2-1-3-5-8/h1-7,9H

InChI Key

LAOKZKVLHVGPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Nitroethenyl)aniline can be synthesized through the reaction of nitroethylene with aniline. This reaction typically occurs at room temperature using benzene as a solvent, yielding the desired product with high efficiency . The reaction conditions are relatively mild, making it a convenient method for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the nitration of aniline derivatives followed by subsequent reactions to introduce the ethenyl linkage. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Nitroethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to N-(2-aminoethenyl)aniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2-Nitroethenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Nitroethenyl)aniline involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of N-(2-Nitroethenyl)aniline Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
2-Nitro-4-(2-nitroethenyl)-phenol C₈H₆N₂O₄ 194.14 Not reported Phenolic –OH, dual nitroethenyl groups
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-methylaniline C₁₅H₁₄N₂O₄S 342.35 Not reported Benzenesulfonyl, nitroethenyl, methyl substituents
N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline C₁₁H₁₄N₂O 190.25 315 Cyanoethyl (–CH₂CH₂CN), hydroxyethyl (–CH₂CH₂OH)
N-(2-Cyanoethyl)-N-ethylaniline C₁₁H₁₄N₂ 174.25 156 (at 0.8 kPa) Cyanoethyl, ethyl groups
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 Not reported Dimethylamino, nitro substituent

Key Observations :

  • Nitroethenyl derivatives (e.g., 2-Nitro-4-(2-nitroethenyl)-phenol) exhibit lower molecular weights compared to sulfonated analogs (e.g., C₁₅H₁₄N₂O₄S), which have enhanced steric bulk due to the benzenesulfonyl group .
  • Cyanoethyl-substituted anilines (e.g., N-(2-Cyanoethyl)-N-ethylaniline) show lower boiling points than hydroxyethyl analogs, likely due to reduced hydrogen bonding capacity .

Key Observations :

  • Cyanoethylation is a common method for introducing –CH₂CH₂CN groups, enabling scalable production of dye intermediates .
  • Microbial synthesis offers a sustainable route for nitroethenyl compounds but yields low quantities compared to chemical methods .

Key Observations :

  • Nitroethenyl derivatives exhibit niche bioactivities but lack industrial scalability compared to cyanoethyl-based dyes, which dominate textile and plastic coloration .
  • Disperse dyes derived from cyanoethyl-aniline hybrids are favored for their thermal stability and solubility in hydrophobic matrices .

Comparative Reactivity and Stability

  • Nitroethenyl groups are electron-withdrawing, enhancing electrophilic reactivity but reducing thermal stability compared to cyanoethyl substituents .
  • Hydroxyethyl groups improve water solubility, whereas cyanoethyl groups increase resistance to hydrolysis, making the latter preferable for high-temperature dyeing processes .

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